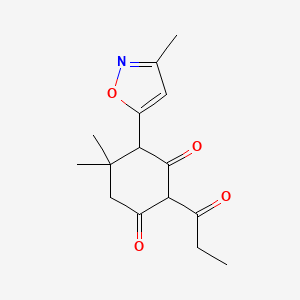

![molecular formula C17H26N4O5S B5508257 1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)

1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperidine derivatives involves multi-step chemical processes. For instance, the synthesis of biologically active O-substituted derivatives of piperidine involves coupling reactions, substitution at the oxygen atom with different electrophiles, and evaluations against various enzymes, indicating the complexity and the potential for generating diverse biologically active molecules (Khalid et al., 2013). Another synthesis route involves the reduction of corresponding ylides to produce piperidine-carboxylic acid diethylamides, showcasing the versatility in synthesizing piperidine derivatives with potential anti-inflammatory properties (Gangapuram & Redda, 2006).

Molecular Structure Analysis

Molecular structure studies, such as those on [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, reveal intricate details about the conformation of the piperidine ring and the geometry around sulfur atoms. X-ray diffraction studies confirm the chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, highlighting the complex structural features of these compounds (Naveen et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cleavages, demonstrating their reactivity and potential for further chemical modifications. For instance, the reaction of N-sulfonylamines with 3-dimethylamino-2H-azirines shows competitive formation of different heterocyclic compounds, indicating the chemical versatility of these structures (Tornus et al., 1996). Additionally, the formation of C-S bonds by the reaction of carbanions and sulfur monochloride in the synthesis of related piperazine derivatives showcases the chemical reactions leading to the formation of complex sulfur-containing compounds (Hino & Sato, 1974).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility and crystalline structure, play a crucial role in their application potential. The solubility in various solvents and the crystalline structure, determined through X-ray diffraction, provide insights into the compound's behavior in different environments and its suitability for further development in medicinal chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity towards different chemical agents and stability under various conditions, determine the compound's utility in synthesis and its potential as a therapeutic agent. Studies on the anodic methoxylation of piperidine derivatives and the effect of N-acyl and N-sulfonyl groups on this reaction shed light on the modifications that can be made to the compound to enhance its chemical properties for specific applications (Golub & Becker, 2015).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Pharmacological Applications

Repaglinide and Related Hypoglycemic Derivatives : A study exploring the structure-activity relationships among benzoic acid derivatives, including repaglinide, a compound with a somewhat similar structural complexity, demonstrated significant hypoglycemic activity. This research emphasizes the design and development of potent therapeutic agents for type 2 diabetes, showcasing how modifications in chemical structure can impact biological activity (Grell et al., 1998).

Benzamide Derivatives as Serotonin Receptor Agonists : The design and synthesis of benzamide derivatives with specific side chains, evaluated for their serotonin 4 (5-HT4) receptor agonist activity, illustrate the utility of structural modifications in enhancing pharmacological profiles. This study highlights the relevance of chemical structure in developing drugs for gastrointestinal motility (Sonda et al., 2003).

Material Science and Polymer Chemistry

- Photosensitive Polyimides : Research on soluble polyimides with pendant carboxyl groups, modified with photopolymerizable (meth)acrylamides, points towards applications in creating photosensitive materials capable of forming fine patterns. This work underlines the significance of chemical modifications in developing advanced materials for photolithography (Fukushima et al., 2003).

Eigenschaften

IUPAC Name |

1-(dimethylsulfamoyl)-N-[2-methoxy-5-(methylcarbamoyl)phenyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O5S/c1-18-16(22)12-7-8-15(26-4)14(10-12)19-17(23)13-6-5-9-21(11-13)27(24,25)20(2)3/h7-8,10,13H,5-6,9,11H2,1-4H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOGKXTZECSSEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dimethylsulfamoyl)-N-[2-methoxy-5-(methylcarbamoyl)phenyl]piperidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)

![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)

![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)

![2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenoxy)acetamide](/img/structure/B5508192.png)

![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)

![3-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5508203.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)

![4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5508224.png)

![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5508249.png)